molecular formula C6H6ClNO2S B1303817 (2-Chloro-1,3-thiazol-5-yl)methyl acetate CAS No. 339018-65-4

(2-Chloro-1,3-thiazol-5-yl)methyl acetate

Cat. No. B1303817
M. Wt: 191.64 g/mol
InChI Key: LDSPIMTWTUAJDV-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-1,3-thiazol-5-yl)methyl acetate" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which "(2-Chloro-1,3-thiazol-5-yl)methyl acetate" belongs. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring structure. They are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions and the use of reagents such as dimethyl acetylenedicarboxylate (DMAD). For example, the synthesis of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate involved the reaction of 4-(acridin-9-yl)-1-(tert-butyl)thiosemicarbazide with DMAD . Similarly, novel thiazolo derivatives were synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate through initial condensation with phenyl isothiocyanate followed by further reactions . These methods highlight the versatility of thiazole chemistry and the potential routes that could be explored for the synthesis of "(2-Chloro-1,3-thiazol-5-yl)methyl acetate".

Molecular Structure Analysis

The molecular and solid-state structures of thiazole derivatives can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy. For instance, the structure of a methyl iminothiazolidin acetate derivative was confirmed by X-ray crystallography . Computational methods like B3LYP calculations with various basis sets can also provide insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cyclocondensation and multicomponent condensation reactions. The reactivity of these compounds is influenced by the substituents on the thiazole ring, as seen in the synthesis of N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines from a guanidine derivative . The presence of electron-withdrawing or electron-donating groups can significantly affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties. For example, the presence of bulky groups like tert-butyl can influence the crystal packing and intermolecular interactions within the solid state, as observed in the crystal structure analysis . The pharmacological properties, such as antiarrhythmic and anticoagulant activities, are also notable features of some thiazole derivatives .

Scientific Research Applications

Synthesis of Antithrombotic Drugs

One of the primary applications of (2-Chloro-1,3-thiazol-5-yl)methyl acetate is in the synthesis of antithrombotic drugs, such as clopidogrel [(S)-clopidogrel], a thienopyridine-class drug marketed under the trade names Plavix and Iscover. The demand for clopidogrel, due to its potent antiplatelet and antithrombotic properties, has motivated the synthetic community to develop facile synthetic approaches for this drug. This review discusses the various synthetic methodologies for (S)-clopidogrel, providing insights into the pros and cons of each method, which could benefit the scientific community in further developments of synthetic methodologies for clopidogrel and potentially create new synthesis ideas (A. Saeed et al., 2017).

Environmental and Biotechnological Applications

Another significant area of application for (2-Chloro-1,3-thiazol-5-yl)methyl acetate and its derivatives involves environmental and biotechnological research. For example, studies on methanogenic pathways using stable carbon isotopic signatures have highlighted the role of acetate derivatives in quantifying the contributions of different pathways to methane production in various environments. Understanding the isotopic fractionation factors for the conversion of acetate derivatives to methane can provide insights into environmental methanogenesis processes (R. Conrad, 2005).

Toxicity and Safety Evaluations

Research on ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, which can dissolve a variety of biopolymers like cellulose and chitin, demonstrates the potential industrial applications of acetate derivatives. However, the urgency to understand their toxicity and environmental impact before large-scale utilization is emphasized. Reviews in this area aim to fill knowledge gaps regarding the toxicity and environmental fate of such compounds, highlighting the need for comprehensive toxicological assessments before their widespread application (Shaghayegh Ostadjoo et al., 2018).

Safety And Hazards

“(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is classified as an irritant . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPIMTWTUAJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377383
Record name (2-chloro-1,3-thiazol-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-1,3-thiazol-5-yl)methyl acetate

CAS RN

339018-65-4
Record name (2-chloro-1,3-thiazol-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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